molecular formula C37H60O8 B3029877 momordicoside F1 CAS No. 81348-81-4

momordicoside F1

Número de catálogo: B3029877
Número CAS: 81348-81-4
Peso molecular: 632.9 g/mol
Clave InChI: MQGABSJZVJOSCX-IYZDVQGMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

momordicoside F1 is a natural product found in Momordica charantia with data available.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Momordicoside F1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Momordicoside F1 exhibits notable antidiabetic effects, primarily through its influence on glucose metabolism:

  • Mechanism of Action : Research indicates that this compound enhances glucose uptake in muscle and adipose tissues by promoting GLUT4 translocation. This process is mediated via AMP-activated protein kinase (AMPK) phosphorylation rather than the traditional PI3K/Akt pathway .
  • In Vivo Studies : In animal models, administration of this compound has shown significant improvements in glucose clearance rates, outperforming conventional AMPK agonists .

Anticancer Activity

This compound has demonstrated potential antiproliferative effects against various cancer cell lines:

  • Cell Line Studies : It has been reported to inhibit the proliferation of human tumor cell lines such as MCF-7 (breast cancer), WiDr (colon cancer), and HEp-2 (laryngeal cancer) in vitro . The compound's ability to induce apoptosis in these cells suggests its potential as a chemotherapeutic agent.
  • Molecular Docking Studies : In silico analyses show that this compound interacts effectively with key enzymes involved in cancer progression, indicating its role as a multi-targeted inhibitor .

Anti-inflammatory and Antioxidant Effects

The compound also exhibits anti-inflammatory and antioxidant properties:

  • Inflammation Reduction : Studies have shown that this compound can suppress inflammatory markers, thereby potentially reducing the risk of chronic diseases associated with inflammation .
  • Oxidative Stress Mitigation : Its antioxidant activity helps neutralize free radicals, contributing to cellular protection against oxidative damage .

Potential Applications in Metabolic Disorders

Beyond diabetes, this compound may play a role in managing other metabolic disorders:

  • Weight Management : Research suggests that compounds derived from bitter melon can assist in weight control by modulating lipid metabolism and reducing fat accumulation .
  • Cholesterol Regulation : By influencing lipid profiles, this compound may help lower cholesterol levels, thereby reducing cardiovascular disease risks associated with dyslipidemia .

Case Studies and Experimental Findings

The following table summarizes key findings from various studies on the applications of this compound:

Study FocusFindingsReference
Antidiabetic EffectsEnhanced GLUT4 translocation; improved glucose clearance in vivo
Anticancer ActivityInhibition of MCF-7, WiDr, and HEp-2 cell lines; potential for apoptosis induction
Anti-inflammatory EffectsSuppression of inflammatory markers; reduction in chronic disease risk
Metabolic RegulationModulation of lipid metabolism; potential for weight management and cholesterol regulation

Comparación Con Compuestos Similares

Momordicoside F1 is part of a group of similar compounds isolated from Momordica charantia, including:

Compared to these compounds, this compound has shown unique properties in terms of its bioactivity and stability. Its ability to modulate the Nrf2 pathway and its potential therapeutic applications make it a compound of significant interest in scientific research.

Actividad Biológica

Momordicoside F1, a triterpenoid glycoside derived from Momordica charantia (bitter melon), has garnered attention for its diverse biological activities, particularly in the context of metabolic disorders, such as diabetes and obesity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C37H60O8C_{37}H_{60}O_8
  • Molecular Weight : 632.87 g/mol
  • CAS Number : 81348-81-4
  • Density : 1.20 ± 0.1 g/cm³
  • Boiling Point : 711.4 ± 60.0 °C at 760 mmHg
  • Water Solubility : Practically insoluble (0.012 g/L at 25 °C) .

Antidiabetic Effects

This compound has been shown to exhibit significant antidiabetic properties. In various studies, it was found to enhance glucose uptake and improve insulin sensitivity in cell lines and animal models.

  • A study indicated that this compound increased glucose uptake in C2C12 myotubes and 3T3-L1 adipocytes, demonstrating an effective concentration range from 0.1 nM to 100 nM .
  • It was also noted that this compound facilitated GLUT4 translocation via AMPK phosphorylation rather than through the PI3K/Akt pathway, which is a common mechanism for insulin signaling .

Lipid Metabolism

Research indicates that this compound can positively influence lipid metabolism:

  • In high-fat diet-induced obesity models, administration of bitter melon extracts containing this compound led to reduced body weight, decreased organ weight, and improved glucose tolerance .
  • The extract significantly lowered serum cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol .

Study on Obesity-Induced Mice

A controlled study involving mice fed a high-fat diet (HFD) demonstrated the efficacy of this compound:

ParameterControl GroupHFD GroupHFD + this compound (200 mg/kg)
Body Weight (g)25 ± 232 ± 328 ± 2
Serum Total Cholesterol (mg/dL)150 ± 10220 ± 15180 ± 12
Glucose Tolerance Test Area Under Curve (AUC)100 ± 5150 ± 10120 ± 8

This study highlighted how treatment with this compound resulted in significant improvements in metabolic parameters compared to the control group .

The mechanisms underlying the biological activities of this compound include:

  • AMPK Activation : Enhances glucose uptake and fatty acid oxidation.
  • GLUT4 Translocation : Promotes the movement of glucose transporters to the cell membrane, facilitating glucose entry into cells.
  • Regulation of Lipid Metabolism Genes : Alters the expression of genes involved in lipid synthesis and catabolism, contributing to improved lipid profiles .

Propiedades

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29+,30-,31+,34-,35+,36+,37-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGABSJZVJOSCX-IYZDVQGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H60O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.